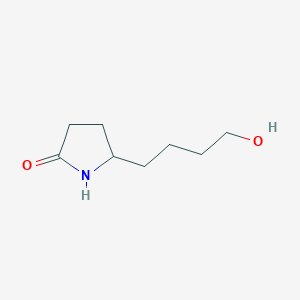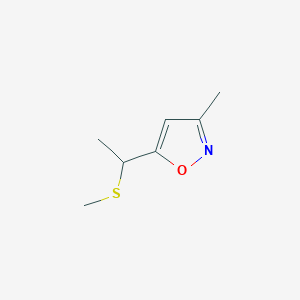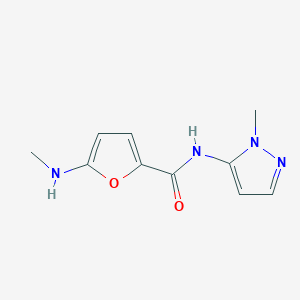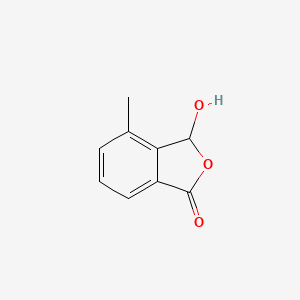
5-(4-Hydroxybutyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(Hydroxymethyl)-2-pyrrolidinone , is a nitrogen-containing heterocyclic compound. Its chemical formula is C10H17NO2 . The pyrrolidine ring, a five-membered saturated heterocycle, plays a crucial role in its structure.
Preparation Methods
a. Synthetic Routes: Several synthetic strategies exist for preparing 5-(4-Hydroxybutyl)pyrrolidin-2-one:
Ring Construction: It can be synthesized by constructing the pyrrolidine ring from different cyclic or acyclic precursors.
Functionalization of Preformed Pyrrolidine Rings: This approach involves modifying preformed pyrrolidine rings, such as proline derivatives.
b. Reaction Conditions: The specific reaction conditions depend on the chosen synthetic route. Researchers have explored various methods to achieve this compound’s synthesis.
c. Industrial Production:
Chemical Reactions Analysis
5-(4-Hydroxybutyl)pyrrolidin-2-one can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes can also be relevant.
Substitution: Substitution reactions involving the hydroxyl group or other functional groups are possible.
Common reagents and conditions vary based on the specific reaction type. Major products formed from these reactions contribute to its versatility.
Scientific Research Applications
This compound finds applications across scientific domains:
Chemistry: It serves as a building block for synthesizing other compounds.
Biology: Researchers explore its interactions with biological systems.
Medicine: Its potential therapeutic properties warrant investigation.
Industry: Applications in materials science, catalysis, and more are being explored.
Mechanism of Action
The exact mechanism by which 5-(4-Hydroxybutyl)pyrrolidin-2-one exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-(4-hydroxybutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c10-6-2-1-3-7-4-5-8(11)9-7/h7,10H,1-6H2,(H,9,11) |
InChI Key |
KLGFPCRBSBNTOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
![2-Ethyl-2-hydroxy-8-methoxy-2H-cyclohepta[b]furan-7(3H)-one](/img/structure/B12872204.png)

![1h-Pyrrolo[3,2-b]pyridine-7-acetic acid](/img/structure/B12872220.png)
![2-(Methylthio)benzo[d]oxazole-4-carboxamide](/img/structure/B12872228.png)

![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)


![4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12872271.png)
![Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate](/img/structure/B12872274.png)


![2-Bromo-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12872285.png)
